molecular formula C21H19ClN2OS B11325423 1-(4-chlorophenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(4-chlorophenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11325423
M. Wt: 382.9 g/mol
InChI Key: AFOSAOSZDFLFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
  • Reaction conditions: Use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Attachment of the Methylphenylmethylsulfanyl Group:

    • The methylphenylmethylsulfanyl group is attached through nucleophilic substitution reactions.
    • Reaction conditions: Use of thiolating agents like sodium hydrosulfide or thiourea.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:

    • Use of continuous flow reactors for better control of reaction conditions.
    • Implementation of purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    • Formation of the Cyclopenta[d]pyrimidine Core:

      • Starting with a suitable pyrimidine derivative, the cyclopenta[d]pyrimidine core is formed through cyclization reactions.
      • Reaction conditions: High temperature, acidic or basic catalysts, and solvents like toluene or ethanol.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

      Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

      Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

      Substitution: The chlorophenyl group can undergo nucleophilic substitution to introduce other functional groups.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

      Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Major Products:

      Oxidation: Formation of sulfoxides or sulfones.

      Reduction: Formation of phenyl derivatives.

      Substitution: Formation of substituted phenyl derivatives.

    Scientific Research Applications

    1-(4-Chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has various scientific research applications, including:

      Chemistry: Used as a building block for the synthesis of more complex organic molecules.

      Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

      Medicine: Investigated for its potential therapeutic applications in treating diseases.

      Industry: Used in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 1-(4-chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

      Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

      Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

    Comparison with Similar Compounds

      1-(4-Chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one: can be compared with other cyclopenta[d]pyrimidine derivatives, such as:

    Uniqueness:

    • The presence of the chlorophenyl group and the methylphenylmethylsulfanyl group in 1-(4-chlorophenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one imparts unique chemical and biological properties, distinguishing it from other similar compounds.

    Properties

    Molecular Formula

    C21H19ClN2OS

    Molecular Weight

    382.9 g/mol

    IUPAC Name

    1-(4-chlorophenyl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

    InChI

    InChI=1S/C21H19ClN2OS/c1-14-4-2-5-15(12-14)13-26-20-18-6-3-7-19(18)24(21(25)23-20)17-10-8-16(22)9-11-17/h2,4-5,8-12H,3,6-7,13H2,1H3

    InChI Key

    AFOSAOSZDFLFJT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.